Cas no 1286713-09-4 (N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido4,5-d1,3diazin-4-yl}sulfanyl)acetamide)

N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido4,5-d1,3diazin-4-yl}sulfanyl)acetamide structure
1286713-09-4 structure
Product name:N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido4,5-d1,3diazin-4-yl}sulfanyl)acetamide
CAS No:1286713-09-4
MF:C16H13F2N5OS
Molecular Weight:361.369127988815
CID:6394276
PubChem ID:52905892

N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido4,5-d1,3diazin-4-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido4,5-d1,3diazin-4-yl}sulfanyl)acetamide
    • N-[(3,5-difluorophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
    • Acetamide, N-[(3,5-difluorophenyl)methyl]-2-[(7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio]-
    • 1286713-09-4
    • AKOS024486370
    • N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
    • F3407-4541
    • N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
    • インチ: 1S/C16H13F2N5OS/c1-9-19-6-13-15(23-9)21-8-22-16(13)25-7-14(24)20-5-10-2-11(17)4-12(18)3-10/h2-4,6,8H,5,7H2,1H3,(H,20,24)
    • InChIKey: TUUBASMHZIKJPI-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC(F)=CC(F)=C1)(=O)CSC1N=CN=C2N=C(C)N=CC2=1

計算された属性

  • 精确分子量: 361.08088755g/mol
  • 同位素质量: 361.08088755g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 450
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Predicted)
  • Boiling Point: 525.5±50.0 °C(Predicted)
  • 酸度系数(pKa): 12.71±0.46(Predicted)

N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido4,5-d1,3diazin-4-yl}sulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3407-4541-20μmol
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-4541-10mg
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4
10mg
$79.0 2023-09-10
Life Chemicals
F3407-4541-30mg
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4
30mg
$119.0 2023-09-10
Life Chemicals
F3407-4541-20mg
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4
20mg
$99.0 2023-09-10
Life Chemicals
F3407-4541-2μmol
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-4541-25mg
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4
25mg
$109.0 2023-09-10
Life Chemicals
F3407-4541-15mg
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4
15mg
$89.0 2023-09-10
Life Chemicals
F3407-4541-75mg
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4 90%+
75mg
$208.0 2023-05-22
Life Chemicals
F3407-4541-1mg
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4
1mg
$54.0 2023-09-10
Life Chemicals
F3407-4541-5μmol
N-[(3,5-difluorophenyl)methyl]-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
1286713-09-4
5μmol
$63.0 2023-09-10

N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido4,5-d1,3diazin-4-yl}sulfanyl)acetamide 関連文献

N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido4,5-d1,3diazin-4-yl}sulfanyl)acetamideに関する追加情報

Introduction to N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido[4,5-d]1,3-diazin-4-yl}sulfanyl)acetamide and Its Significance in Modern Chemical Biology

N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido[4,5-d]1,3-diazin-4-yl}sulfanyl)acetamide, with the CAS number 1286713-09-4, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both fluorine substituents and a pyrimido[4,5-d]1,3-diazin scaffold suggests a unique set of chemical properties that may be leveraged for biological activity.

The compound's structure is notable for its complexity, which includes a 3,5-difluorophenyl moiety linked to an acetamide group. The incorporation of fluorine atoms is particularly significant, as fluorine substitution can enhance metabolic stability and binding affinity in drug candidates. This feature is increasingly recognized in the pharmaceutical industry for improving the pharmacokinetic profiles of small molecules. Furthermore, the pyrimido[4,5-d]1,3-diazin core is a heterocyclic system that has been explored in various medicinal chemistry campaigns due to its ability to engage with biological targets in multiple ways.

In recent years, there has been a surge in research focused on heterocyclic compounds as pharmacophores. The pyrimido[4,5-d]1,3-diazin scaffold, in particular, has been investigated for its potential to modulate enzyme activity and receptor interactions. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The sulfanyl group further enhances the compound's versatility by allowing for additional interactions with biological molecules.

The synthesis of N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido[4,5-d]1,3-diazin-4-yl}sulfanyl)acetamide presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in assembling the various functional groups present in this compound. These methods not only ensure high yields but also allow for the introduction of specific modifications that can fine-tune biological activity.

The biological evaluation of this compound has been a subject of intense investigation. Preliminary studies suggest that it exhibits inhibitory activity against certain enzymes and may have therapeutic potential in areas such as oncology and immunology. The combination of fluorine substitution and the pyrimido[4,5-d]1,3-diazin core appears to contribute to its observed effects by modulating key signaling pathways. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound for drug development.

One particularly exciting aspect of this molecule is its potential for structure-based drug design. The presence of multiple hydrogen bond donors and acceptors within its structure suggests that it may interact with biological targets through non-covalent interactions. This characteristic is highly desirable in drug design, as it allows for the optimization of binding affinity while minimizing off-target effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict how this compound might interact with proteins and other biomolecules.

The role of computational chemistry in the study of N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido[4,5-d]1,3-diazin-4-yl}sulfanyl)acetamide cannot be overstated. These tools have enabled researchers to gain insights into the compound's behavior at an atomic level and have facilitated the design of analogs with enhanced properties. By leveraging computational power alongside experimental data, scientists can accelerate the discovery process and identify promising candidates more efficiently than ever before.

In conclusion, N-(3,5-difluorophenyl)methyl-2-({7-methylpyrimido[4,5-d]1,3-diazin-4-yl}sulfanyl)acetamide represents a significant advancement in the field of chemical biology. Its complex structure and unique functional groups make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its potential applications, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.

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